(R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-aMine
CAS No.: 1213330-66-5
Cat. No.: VC0059596
Molecular Formula: C10H11F2N
Molecular Weight: 183.1978464
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1213330-66-5 |
|---|---|
| Molecular Formula | C10H11F2N |
| Molecular Weight | 183.1978464 |
Introduction
Chemical Properties and Structure
Physical and Chemical Properties
Table 1 provides a comprehensive overview of the physical and chemical properties of (R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-aMine based on available literature data.
Table 1: Physical and Chemical Properties of (R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-aMine
The compound exhibits a moderate lipophilicity as indicated by its LogP value of 2.23, suggesting a balanced distribution between aqueous and lipid phases . This property is particularly important for pharmaceutical applications, as it influences membrane permeability and bioavailability. The relatively high boiling point (242.4±40.0 °C) reflects the molecular weight and potential intermolecular hydrogen bonding capabilities of the compound .
Structural Characteristics and Stereochemistry
The molecular structure of (R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-aMine features a partially saturated bicyclic system with strategic fluorine substitutions on the aromatic ring. The compound contains a single stereogenic center at the C-2 position bearing the primary amine group, which gives rise to the (R)- and (S)-enantiomers.
The stereochemistry at the C-2 position is crucial for the compound's biological activity and pharmaceutical applications. The (R)-enantiomer possesses a specific three-dimensional arrangement that may influence its interactions with biological targets such as enzymes or receptors. This stereochemical feature distinguishes it from its racemate (CAS: 173998-65-7) and contributes to its value in asymmetric synthesis and pharmaceutical development .
The presence of fluorine atoms at positions 6 and 8 of the aromatic ring contributes significantly to the compound's properties. Fluorine substituents can enhance metabolic stability by blocking potential sites of oxidative metabolism, increase lipophilicity, and modulate the electronic properties of the molecule. These fluorine atoms also participate in hydrophobic interactions with potential biological targets, which can influence binding affinity and selectivity.
Synthesis Methods
General Synthetic Approaches
Applications in Pharmaceutical Research
Role in Drug Development
(R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-aMine serves as a valuable chiral building block in pharmaceutical synthesis. Its applications in drug development include:
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Intermediate in API Synthesis: The compound appears to be involved in the synthesis of pharmaceutically active compounds, including nirogacestat as mentioned in patent literature . Nirogacestat is a gamma-secretase inhibitor being investigated for the treatment of desmoid tumors and other conditions.
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Chiral Building Block: The compound's stereochemically defined amine group provides a versatile handle for further functionalization, making it valuable in the synthesis of more complex pharmaceutical intermediates.
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Structure-Activity Relationship Studies: The compound and its derivatives may be used in medicinal chemistry programs to explore structure-activity relationships and optimize drug candidates.
Derivatives and Related Compounds
Several structurally related compounds and derivatives have been reported in the literature, indicating the versatility of this scaffold in pharmaceutical research:
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(R)-6,8-Difluoro-chroman-4-ylamine hydrochloride (CAS: 911826-06-7): A related heterocyclic compound containing the same difluoro substitution pattern but with an oxygen-containing heterocyclic core .
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(2S)-2-((6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)pentanoic acid (CAS: 866226-45-1): A derivative formed by coupling the amine with a pentanoic acid moiety, demonstrating the utility of the amine functional group for further modifications .
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6,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-one (CAS: 895534-38-0): A potential precursor in the synthesis pathway, featuring a ketone at position 1 instead of the amine at position 2 .
These related compounds highlight the versatility of the fluorinated tetrahydronaphthalene scaffold and suggest broader applications in pharmaceutical research beyond the specific (R)-enantiomer that is the focus of this review.
Analytical Methods and Characterization
Spectroscopic Characterization
The characterization of (R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-aMine typically involves a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the aromatic protons, methylene and methine protons of the saturated ring, and the amine protons.
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¹³C NMR would reveal carbon signals with characteristic splitting patterns due to C-F coupling.
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¹⁹F NMR would provide specific signals for the two fluorine atoms, confirming their positions.
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Infrared (IR) Spectroscopy: Would show characteristic bands for N-H stretching (~3300-3500 cm⁻¹) from the primary amine and C-F stretching (~1000-1400 cm⁻¹).
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Mass Spectrometry (MS): Would provide molecular weight confirmation (expected m/z = 183.1979 for [M+H]⁺) and characteristic fragmentation patterns.
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Optical Rotation: Critical for confirming the absolute configuration and optical purity of the (R)-enantiomer.
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